molecular formula C22H21N3O4 B2983593 [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate CAS No. 871667-54-8

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate

Cat. No.: B2983593
CAS No.: 871667-54-8
M. Wt: 391.427
InChI Key: PFJSPQVFXLKDOM-UHFFFAOYSA-N
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Description

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoxazole core, which is known for its stability and biological activity, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate typically involves multiple steps, starting with the preparation of the benzoxazole core This is often achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Various amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.

Scientific Research Applications

Chemistry

In chemistry, [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate is studied for its potential as a building block for more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its benzoxazole core is known for its antimicrobial and anticancer properties, making it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, research focuses on the compound’s potential as a therapeutic agent. Studies explore its efficacy in treating various diseases, including cancer and infectious diseases, due to its ability to interact with biological targets.

Industry

Industrially, this compound is used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole core can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects. The compound’s ability to form stable complexes with metal ions also contributes to its mechanism of action, influencing its reactivity and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole derivatives: Compounds with similar benzoxazole cores, such as 2-aminobenzoxazole and 2-phenylbenzoxazole, share structural similarities but differ in their functional groups and biological activities.

    Cyano-substituted compounds: Compounds like 2-cyano-3-methylbutanoic acid and 2-cyano-3-methylbutan-2-ol have similar cyano and methyl groups but lack the benzoxazole core.

Uniqueness

The uniqueness of [2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate lies in its combination of functional groups and structural features. The presence of the benzoxazole core, along with the cyano and oxoethyl groups, imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-phenyl-2,1-benzoxazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-14(2)22(3,13-23)24-19(26)12-28-21(27)16-9-10-18-17(11-16)20(29-25-18)15-7-5-4-6-8-15/h4-11,14H,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFJSPQVFXLKDOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=CC2=C(ON=C2C=C1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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